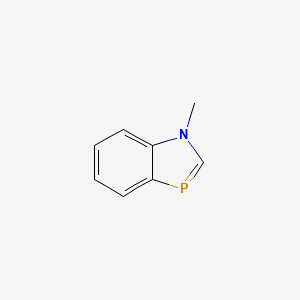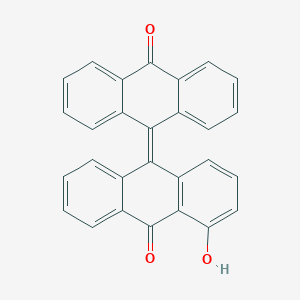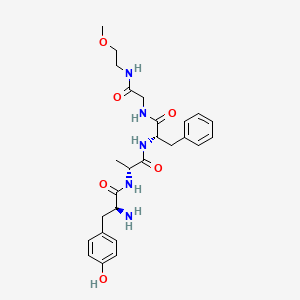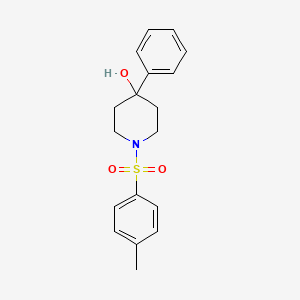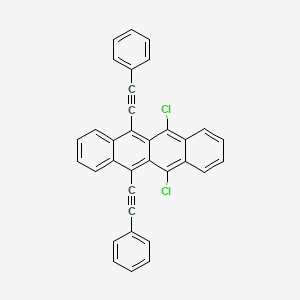
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the family of tetracenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and two phenylethynyl groups attached to the tetracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracene as the core structure.
Chlorination: The tetracene is chlorinated at the 5 and 12 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sonogashira Coupling: The chlorinated tetracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the phenylethynyl groups at the 6 and 11 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted tetracenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Fluorescent Probes: It serves as a fluorescent dye in biological imaging and chemical sensing applications.
Material Science: The compound is studied for its potential use in the fabrication of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene primarily involves its electronic properties. The compound can undergo singlet fission, a process where a singlet exciton splits into two triplet excitons, thereby enhancing the efficiency of photovoltaic devices . The phenylethynyl groups play a crucial role in altering the energy levels and intermolecular coupling, facilitating efficient singlet fission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A fluorescent dye used in lightsticks, yielding orange light.
9,10-Bis(phenylethynyl)anthracene: Known for its high quantum yield and use in fluorescence applications.
Uniqueness
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can be further functionalized to introduce various substituents. This versatility makes it a valuable compound for developing advanced materials with tailored properties.
Eigenschaften
CAS-Nummer |
80034-38-4 |
|---|---|
Molekularformel |
C34H18Cl2 |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
5,12-dichloro-6,11-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H18Cl2/c35-33-29-17-9-10-18-30(29)34(36)32-28(22-20-24-13-5-2-6-14-24)26-16-8-7-15-25(26)27(31(32)33)21-19-23-11-3-1-4-12-23/h1-18H |
InChI-Schlüssel |
PFMDRNVJCADZIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C(=C6C=CC=CC6=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
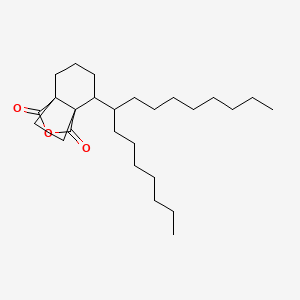
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
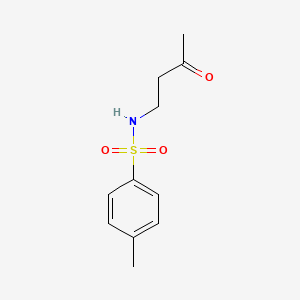
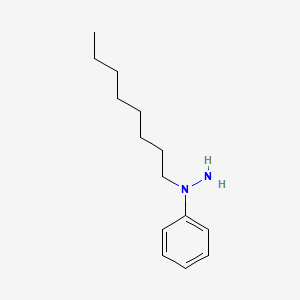
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
